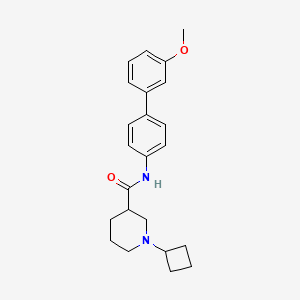![molecular formula C12H14F3N3O B6056157 2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide](/img/structure/B6056157.png)
2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of 2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide and its derivatives involves different synthetic methods for introducing TFMP groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving 2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide are largely dependent on the identity of the desired target compound . For example, 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Drug Development
The trifluoromethyl group (-CF3) in pharmaceuticals often leads to improved potency and metabolic stability . This compound, with its trifluoromethyl group, could be pivotal in the development of new drugs, particularly as an inhibitor for enzymes like reverse transcriptase, which is crucial in the treatment of diseases like HIV.
Medicinal Chemistry
In medicinal chemistry, the incorporation of fluorine atoms can significantly affect a drug’s growth and efficacy . The unique physicochemical properties conferred by the trifluoromethyl group could lead to the development of novel therapeutics with enhanced pharmacokinetic profiles.
Agrochemical Research
Trifluoromethylpyridines, a class of compounds to which our subject molecule belongs, are key structural motifs in active agrochemical ingredients . They are used to protect crops from pests, and ongoing research may reveal further applications in enhancing crop resilience and yield.
Veterinary Medicine
Similar to human pharmaceuticals, the trifluoromethyl group is also used in veterinary medicine to improve drug properties . The compound could be investigated for its potential uses in treating animal diseases or improving animal health.
Biochemical Research
Nicotinamide derivatives, such as our compound, have a variety of biochemical and physiological effects. This makes them valuable in biochemical research, potentially aiding in the study of cellular metabolism, redox reactions, and enzyme mechanisms.
Organic Synthesis
The trifluoromethyl group is a common pharmacophore in FDA-approved drugs . Its presence in “2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide” could make it a valuable intermediate in the synthesis of complex organic molecules, potentially leading to the discovery of new synthetic pathways and chemical entities.
Future Directions
Mechanism of Action
Target of Action
It is known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that trifluoromethyl group-containing compounds can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
It is known that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Pharmacokinetics
It is known that trifluoromethyl group-containing compounds can have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
It is known that trifluoromethyl group-containing compounds can have various biological effects .
Action Environment
It is known that the physicochemical properties of trifluoromethyl group-containing compounds can influence their behavior in different environments .
properties
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)8-3-2-6-18(7-8)11-9(10(16)19)4-1-5-17-11/h1,4-5,8H,2-3,6-7H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLTTWZZHJRPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)

![1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B6056105.png)
![ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6056113.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B6056121.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6056130.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6056138.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6056145.png)
![4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol](/img/structure/B6056160.png)
![[1-[3-(1H-pyrazol-1-yl)propyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6056161.png)
![2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6056167.png)

![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6056187.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6056189.png)